molecular formula C16H23ClN2O2 B2638505 Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride CAS No. 1380300-47-9

Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride

Cat. No.: B2638505
CAS No.: 1380300-47-9
M. Wt: 310.82
InChI Key: CLPQNUGBNWOZNQ-UHFFFAOYSA-N
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Description

Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C16H23ClN2O2. It is a derivative of the diazaspirodecane family, characterized by a spirocyclic structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride typically involves the reaction of diazaspirodecane derivatives with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired ester. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride is unique due to its specific benzyl ester functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c19-15(20-12-14-4-2-1-3-5-14)18-11-8-16(13-18)6-9-17-10-7-16;/h1-5,17H,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPQNUGBNWOZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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